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molecular formula C8H6Cl2O B1353022 2-(Chloromethyl)benzoyl chloride CAS No. 42908-86-1

2-(Chloromethyl)benzoyl chloride

Cat. No. B1353022
M. Wt: 189.04 g/mol
InChI Key: TXZFBHYDQGYOIT-UHFFFAOYSA-N
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Patent
US06222060B1

Procedure details

180 g of o-(chloromethyl)benzoyl chloride was placed in a double-neck 500 ml flask equipped with a thermometer, cooler and dropping funnel. While maintaining the internal temperature of a reactor at 40˜50° C., 50 ml of methanol was added dropwise. After all amounts of methanol were infused, the reacting mixture was stirred for 10 hours, while maintaining the internal temperature of a reactor at 40˜50° C. After a distillator was equipped, a fractional distillation under reduced pressure was made to afford 165 g of desired compound (yield 94%) as oil.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5](Cl)=[O:6].[CH3:12][OH:13]>>[CH3:12][O:13][C:5](=[O:6])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:11][C:3]=1[CH2:2][Cl:1]

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
ClCC1=C(C(=O)Cl)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reacting mixture was stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, cooler
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the internal temperature of a reactor at 40˜50° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature of a reactor at 40˜50° C
CUSTOM
Type
CUSTOM
Details
After a distillator was equipped
DISTILLATION
Type
DISTILLATION
Details
a fractional distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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